molecular formula C10H5BrCl3NO B13088696 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

Cat. No.: B13088696
M. Wt: 341.4 g/mol
InChI Key: FCQUUTJXFOSWFR-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a trichloroethanone group attached to the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Reduction Reactions: The trichloroethanone group can be reduced to form different derivatives.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Reduced derivatives of the trichloroethanone group.

    Oxidation: Oxidized forms of the indole ring.

Scientific Research Applications

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine atom and trichloroethanone group can also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is unique due to the presence of both a bromine atom and a trichloroethanone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H5BrCl3NO

Molecular Weight

341.4 g/mol

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C10H5BrCl3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H

InChI Key

FCQUUTJXFOSWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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